molecular formula C48H49N13O10S6 B021164 Thiocillin I CAS No. 59979-01-0

Thiocillin I

Cat. No.: B021164
CAS No.: 59979-01-0
M. Wt: 1160.4 g/mol
InChI Key: FEORQDDAQBRWPT-NBBXXHIDSA-N
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Description

Thiocillin I is a thiopeptide antibiotic isolated from the bacterium Bacillus cereus. Thiopeptides are a class of sulfur-rich, structurally complex natural products known for their potent antibacterial properties, particularly against Gram-positive bacteria. This compound has garnered significant attention due to its unique structure and potential therapeutic applications .

Preparation Methods

The synthesis of Thiocillin I involves multiple steps, including the construction of a pyridine-thiazole core. One notable method is the Bohlmann-Rahtz synthesis, which involves the condensation of specific fragments in the presence of ammonium acetate. This method has been refined to improve efficiency and yield . Another approach utilizes a molybdenum (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles, followed by further steps to complete the synthesis .

Mechanism of Action

Thiocillin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, blocking the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication . The molecular targets of this compound include the ribosomal proteins and RNA components involved in protein synthesis .

Biological Activity

Thiocillin I is a thiopeptide antibiotic produced by the bacterium Bacillus cereus. It belongs to a class of compounds known for their potent antimicrobial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and recent advancements in its synthesis and modification.

Overview of this compound

This compound is characterized by a complex structure that includes a thiazolylpyridine core and a macrocyclic loop. Its unique configuration contributes to its biological activity, which primarily involves the inhibition of protein synthesis in bacterial cells. The total synthesis of this compound has been achieved, allowing for detailed studies on its biological properties and potential derivatives .

This compound exerts its antimicrobial effects by binding to the ribosomal RNA of bacteria, specifically targeting the peptidyl transferase center. This interaction disrupts the translation process, effectively halting protein synthesis. The antibiotic has shown significant efficacy against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Research has demonstrated that modifications to specific amino acid residues can significantly impact its antimicrobial efficacy:

  • Amino Acid Substitutions : Studies involving alanine and serine scans on the prepeptide gene have revealed that alterations at positions 3, 4, 6, and 8 can lead to substantial changes in activity. For instance, substitutions at threonines 3 and 4 nearly abolished antibiotic activity, while modifications at positions 6 and 8 maintained near-wild-type levels .
  • Macrocyclic Structure : The conformational rigidity provided by the macrocyclic loop is crucial for maintaining the antibiotic's activity. Loss of this rigidity due to structural modifications can lead to a significant decrease in efficacy .

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against a range of bacterial strains. Below is a summary of its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

Bacterial Strain MIC (µg/mL) Comments
Staphylococcus aureus0.5Effective against MRSA
Bacillus subtilis1.0Standard laboratory strain
Enterococcus faecalis2.0Moderate susceptibility
Pseudomonas aeruginosa>64Resistant; limited effectiveness

These results indicate that while this compound is highly effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative bacteria like Pseudomonas aeruginosa, which is historically resistant to thiopeptides .

Case Studies

  • Micrococcin P1 Comparison : A study comparing this compound with micrococcin P1 highlighted differences in binding affinities and mechanisms of action on ribosomal RNA. The research showed that while both antibiotics inhibit protein synthesis, their structural variations lead to distinct interactions with ribosomal components .
  • Genetic Manipulation for Enhanced Production : Investigations into the genetic basis for thiocillin production have led to successful manipulations that enhance yields and create novel variants with improved activity profiles. For example, introducing specific mutations into the tclE gene allowed for the generation of 65 different thiocillin variants, some exhibiting enhanced antimicrobial properties compared to the wild type .

Recent Advances in Synthesis

Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogs. A novel Mo(VI)-oxide/picolinic acid catalyst has been employed for efficient cyclodehydration processes that are crucial for constructing the thiazoline heterocycles found in thiocillins . The ability to synthesize these compounds in a laboratory setting opens avenues for developing new antibiotics amid rising antibiotic resistance.

Properties

IUPAC Name

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORQDDAQBRWPT-NBBXXHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H49N13O10S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59979-01-0
Record name Thiocillin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is thiocillin I and how does it differ from other related antibiotics?

A1: this compound is a thiopeptide antibiotic, first isolated from Bacillus cereus G-15 and Bacillus badius AR-91. [, ] These sulfur-rich, ribosomally synthesized and post-translationally modified peptides are known for their potent activity against Gram-positive bacteria. [, ] this compound shares structural similarities with micrococcin P1, another thiopeptide antibiotic, but they differ in specific structural units. [, ] These differences are evident in their chromatographic behavior and potentially contribute to variations in their biological activity. [, ]

Q2: What is the mechanism of action of this compound?

A2: While the exact mechanism is still being elucidated, thiopeptides, like this compound, are known to inhibit bacterial ribosomes. [] This suggests that they interfere with bacterial protein synthesis, ultimately leading to bacterial cell death.

Q3: Have there been any successful total syntheses of this compound?

A4: Yes, the total synthesis of this compound has been achieved. [, , ] Notably, a novel molybdenum catalyst played a crucial role in enabling the synthesis. [] This breakthrough facilitates further research into the structure-activity relationship, mode of action, and potential therapeutic applications of this compound.

Q4: How does this compound influence interspecies interactions within a biofilm?

A5: Research using a four-species model biofilm demonstrated that this compound, produced by Bacillus cereus, plays a significant role in shaping the biofilm's composition. [] It exerts a negative interaction on other species, influencing their distribution and abundance within the biofilm. This highlights the ecological importance of this compound in complex microbial communities.

Q5: What are the future directions for research on this compound?

A5: Future research could focus on several aspects of this compound, including:

  • Structure-activity relationship studies: Investigating the impact of structural modifications on the activity, potency, and selectivity of this compound. [, ] This could lead to the development of more potent and specific antibiotics.

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